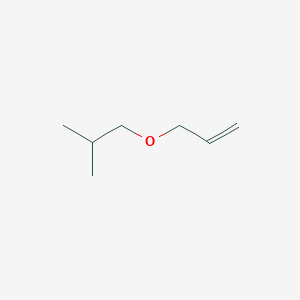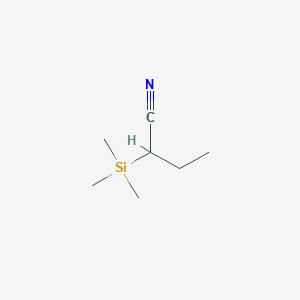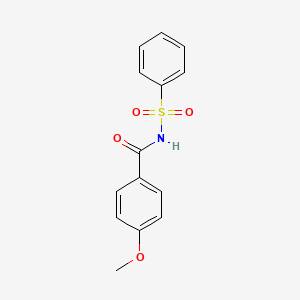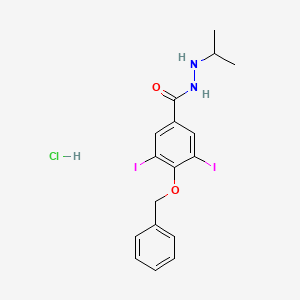
3,5-diiodo-4-phenylmethoxy-N'-propan-2-ylbenzohydrazide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-diiodo-4-phenylmethoxy-N’-propan-2-ylbenzohydrazide;hydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of iodine atoms, a phenylmethoxy group, and a benzohydrazide moiety, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diiodo-4-phenylmethoxy-N’-propan-2-ylbenzohydrazide;hydrochloride typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process .
化学反応の分析
Types of Reactions
3,5-diiodo-4-phenylmethoxy-N’-propan-2-ylbenzohydrazide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the modification of other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halide ions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated phenylmethoxy derivatives, while substitution reactions can produce a variety of halogenated compounds .
科学的研究の応用
3,5-diiodo-4-phenylmethoxy-N’-propan-2-ylbenzohydrazide;hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,5-diiodo-4-phenylmethoxy-N’-propan-2-ylbenzohydrazide;hydrochloride involves its interaction with specific molecular targets. The iodine atoms and phenylmethoxy group play crucial roles in binding to target proteins or enzymes, leading to the modulation of biochemical pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest significant effects on cellular processes .
類似化合物との比較
Similar Compounds
4-hydroxy-N’-(3,5-diiodo-2-hydroxybenzylidene)benzohydrazide: This compound shares structural similarities but differs in the presence of a hydroxy group.
3-(3,5-Diiodo-4-hydroxyphenyl)lactate: Another related compound with a lactate moiety instead of the phenylmethoxy group
Uniqueness
3,5-diiodo-4-phenylmethoxy-N’-propan-2-ylbenzohydrazide;hydrochloride stands out due to its specific combination of functional groups and iodine atoms, which confer unique chemical reactivity and biological activity.
特性
CAS番号 |
23959-36-6 |
|---|---|
分子式 |
C17H19ClI2N2O2 |
分子量 |
572.6 g/mol |
IUPAC名 |
3,5-diiodo-4-phenylmethoxy-N'-propan-2-ylbenzohydrazide;hydrochloride |
InChI |
InChI=1S/C17H18I2N2O2.ClH/c1-11(2)20-21-17(22)13-8-14(18)16(15(19)9-13)23-10-12-6-4-3-5-7-12;/h3-9,11,20H,10H2,1-2H3,(H,21,22);1H |
InChIキー |
UPSKZQKOOMWLRZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)NNC(=O)C1=CC(=C(C(=C1)I)OCC2=CC=CC=C2)I.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


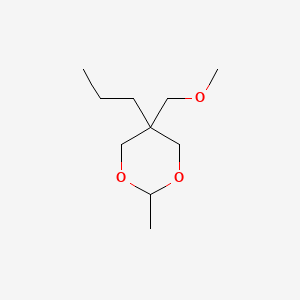
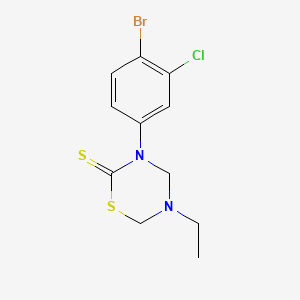
![Dodecyl-[6-[dodecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium](/img/structure/B14711356.png)
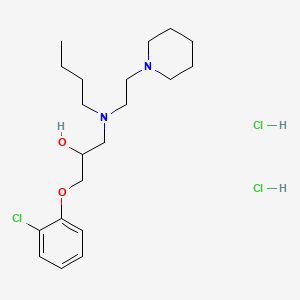

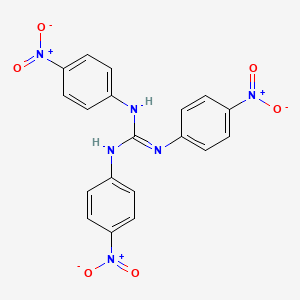
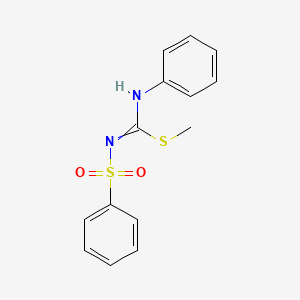
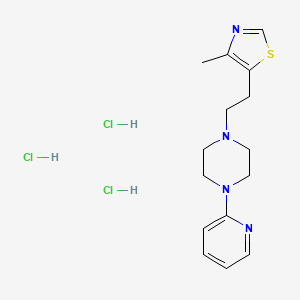
![4-[2-Hydroxy-3-(octadecanoyloxy)propoxy]-4-oxobutanoic acid](/img/structure/B14711388.png)
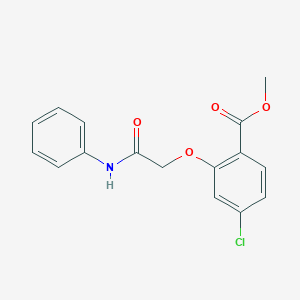
![1,1'-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene)](/img/structure/B14711413.png)
